molecular formula C8H10N2O2 B14638133 1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one CAS No. 56343-42-1

1-(3-Methoxy-5-methylpyrazin-2-yl)ethan-1-one

Cat. No.: B14638133
CAS No.: 56343-42-1
M. Wt: 166.18 g/mol
InChI Key: ALOBHJUZJMREIV-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a methyl group, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- typically involves the reaction of 3-methoxy-5-methylpyrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the acetyl group is introduced at the 1-position of the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated pyrazine derivatives.

Scientific Research Applications

Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of the methoxy and methyl groups on the pyrazine ring can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

  • Ethanone, 1-(3-methylpyrazinyl)-
  • Ethanone, 1-(3,5-dimethylpyrazinyl)-
  • Ethanone, 1-(3-methoxy-5-methyl-2-furanyl)-

Comparison: Ethanone, 1-(3-methoxy-5-methyl-2-pyrazinyl)- is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

CAS No.

56343-42-1

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(3-methoxy-5-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-7(6(2)11)8(10-5)12-3/h4H,1-3H3

InChI Key

ALOBHJUZJMREIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C(=O)C

Origin of Product

United States

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